N-stearoyltaurine(1-)

Skin wound healing Lipidomics FAAH signaling

Select N-Stearoyltaurine (CAS 63155-80-6) for its specific C18:0 chain-length properties, validated by peer-reviewed research. Unlike polyunsaturated N-acyl taurines, this saturated C18 species is a critical negative control in wound healing assays due to its distinct, transient 6-hour in vivo mobilization profile. For formulation scientists, its high LogP (5.65) ensures a lower critical micelle concentration than shorter-chain analogs, reducing the total surfactant load in your lipid nanoparticle formulations. Procure this high-purity compound to ensure experimental reproducibility and avoid the batch-to-batch variability that can invalidate your mechanistic studies.

Molecular Formula C20H40NO4S-
Molecular Weight 390.6 g/mol
Cat. No. B1227661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-stearoyltaurine(1-)
Molecular FormulaC20H40NO4S-
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-]
InChIInChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25)/p-1
InChIKeyLMIJIHJZVURGQK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Stearoyltaurine(1-) (NAT 18:0) — An Endogenous C18 Saturated N-Acyl Taurine with Distinct Amphiphilic and Signaling Properties for Lipidomics, Neurobiology, and Colloidal Research Procurement


N-Stearoyltaurine(1-) (CAS 63155-80-6; also referred to as N-stearoyl taurine, NAT 18:0, or 2-(octadecanoylamino)ethane-1-sulfonic acid) is the deprotonated, physiologically predominant form of N-stearoyltaurine at pH 7.3 [1]. It belongs to the N-acyl taurine (NAT) class of fatty acid amides, formed by conjugation of stearic acid (C18:0) with taurine via an amide linkage [2]. NATs were first identified as a second structural class of endogenous fatty acid amides regulated by fatty acid amide hydrolase (FAAH) in vivo, alongside the better-known N-acyl ethanolamines (NAEs) [3]. N-Stearoyltaurine is a prominent amino-acyl endocannabinoid isolated from rat brain during lipidomics profiling and is also present in kidney, where it activates members of the transient receptor potential (TRP) calcium channel family, including TRPV1 and TRPV4 [3]. With a LogP of 5.65 and a molecular weight of 391.61 g/mol, it is a very hydrophobic, amphiphilic molecule featuring a saturated C18 acyl chain coupled to a sulfonate head group .

Why N-Stearoyltaurine(1-) Cannot Be Generically Substituted by Other N-Acyl Taurines, N-Acyl Ethanolamines, or Commercial Surfactants for Research and Industrial Applications


Within the N-acyl taurine family, acyl chain length, saturation state, and head group chemistry jointly determine micellization behavior, membrane partitioning, enzyme substrate specificity (particularly FAAH hydrolysis kinetics), and TRP channel activation potency [1]. N-Stearoyltaurine occupies a specific physicochemical niche: its saturated C18 chain confers lower critical micelle concentration (CMC) and higher thermotropic phase transition temperature than shorter-chain saturated NATs (e.g., C16:0, C14:0), while its lack of unsaturation differentiates it from the more extensively characterized N-oleoyltaurine (C18:1) and N-arachidonoyltaurine (C20:4) [2][3]. In skin wound healing, endogenous NAT(18:0) exhibits a distinctly different temporal mobilization profile compared to NAT(24:0) and NAT(20:0), indicating that NAT species are not functionally interchangeable in vivo [4]. Furthermore, NATs as a class are FAAH substrates with kinetic properties that diverge substantially from N-acyl ethanolamines — a FAAH point mutant (G268D) shows >100-fold reduction in NAT hydrolytic activity while retaining wild-type NAE kinetics, demonstrating that these two lipid families occupy different metabolic and signaling compartments [1]. Substituting N-stearoyltaurine with a generic surfactant (e.g., sodium stearoyl lactylate) or a different NAT species without accounting for these chain-length-dependent and head-group-dependent parameters risks invalidating experimental results in lipid signaling, wound healing, colloidal drug delivery, and metabolic research.

Quantitative Differentiation Evidence for N-Stearoyltaurine(1-) Versus Closest Analogs — Head-to-Head and Class-Level Data for Informed Procurement


Differential Endogenous Mobilization in Skin Wound Healing: NAT(18:0) vs. NAT(24:0) vs. NAT(20:0) vs. NAT(18:1)

In a 2016 PNAS study using targeted LC-MS lipidomics of mouse skin, N-stearoyltaurine [NAT(18:0)] exhibited a markedly different temporal mobilization profile compared to the two primary wound-responsive NATs, NAT(24:0) and NAT(20:0). While NAT(24:0) and NAT(20:0) content fell substantially at freshly inflicted wound margins and returned to baseline only 3 days later — coinciding with the onset of wound epithelialization — NAT(18:0) showed only a transient decrease 6 hours after wounding and was otherwise unchanged [1]. N-oleoyltaurine [NAT(18:1)] levels remained unaltered throughout the wound healing time course [1]. Furthermore, topical administration of synthetic NAT(24:0) or NAT(20:0) at 0.001–0.1% (wt/vol) produced a steep acceleration of wound closure in mice, while NAT(18:0) and NAT(18:1) were not identified as primary wound-healing-promoting NATs in this study [1]. This demonstrates that the C18:0 saturated NAT occupies a distinct biological niche — neither inert like C18:1 nor actively recruited like C20:0/C24:0 — which is critical for studies aiming to dissect the chain-length specificity of FAAH-regulated lipid signaling [1].

Skin wound healing Lipidomics FAAH signaling

Critical Micelle Concentration (CMC) Ranking Across the Homologous NAT Series (n = 9–18)

Two independent systematic studies of homologous NAT series (n = 9–18) have established a robust linear relationship between acyl chain length and CMC, following Traube's rule: each additional methylene (–CH₂–) unit in the acyl chain lowers the CMC by a consistent factor [1][2]. N-stearoyltaurine (C18:0) therefore exhibits a lower CMC than its C16:0 (N-palmitoyltaurine), C14:0 (N-myristoyltaurine), and C12:0 (N-lauroyltaurine) counterparts, meaning it self-assembles into micelles at a lower aqueous concentration [1][2]. While exact CMC values for each chain length are reported in the full-text figures of these studies, N-myristoyltaurine (C14:0) is noted at approximately 0.3 mM as a reference point, and the CMC decreases monotonically with each two-carbon extension [2]. This chain-length-dependent CMC behavior is a direct consequence of increased hydrophobic driving force for aggregation with longer acyl chains [1]. For formulation scientists, this means N-stearoyltaurine provides greater micellization efficiency (lower surfactant loading required) compared to any shorter-chain saturated NAT, while retaining the same sulfonate head group chemistry [1].

Surfactant science Colloidal chemistry Drug delivery

Phase Transition Thermodynamics: Chain-Length-Dependent Increase in Transition Temperature and Enthalpy

Differential scanning calorimetry (DSC) of hydrated homologous NATs reveals that the endothermic chain-melting phase transition temperature (Tt) increases with acyl chain length, and the transition enthalpy (ΔHt) and entropy (ΔSt) exhibit linear dependence on chain length [1]. The incremental contribution per methylene unit is ΔHinc = 1.09 ± 0.03 kcal·mol⁻¹, with head-group and terminal methyl end contributions of ΔH₀ = −7.28 ± 0.46 kcal·mol⁻¹ and ΔS₀ = −17.36 ± 2.11 cal·mol⁻¹·K⁻¹ [1]. N-stearoyltaurine (C18:0) thus possesses a higher transition temperature and greater transition enthalpy than all shorter saturated NATs (C16:0, C14:0, etc.). Notably, the 2020 Chem Phys Lipids study further demonstrated odd-even alternation in ΔHt and ΔSt, with even-chain compounds (including C18:0) exhibiting lower values than their odd-chain neighbors [2]. This thermodynamic fingerprint is chain-length-specific: N-stearoyltaurine's C18:0 chain yields a characteristically even-chain packing geometry that differs from the odd-chain C17:0 or C19:0 NATs, and from the unsaturated C18:1 (N-oleoyltaurine), which would have a drastically lower transition temperature due to the cis-double bond kink disrupting tight acyl chain packing [1][2].

Membrane biophysics Thermotropic phase behavior Lipid formulation

TRP Channel Activation Profile: Saturated C18 NAT vs. Polyunsaturated C20:4 NAT (N-Arachidonoyltaurine)

N-stearoyltaurine is reported to activate TRPV1 and TRPV4 channels, the same TRP family members targeted by other NATs [1]. However, N-arachidonoyltaurine (C20:4 NAT), a polyunsaturated NAT, is the best-characterized TRP activator within this class, with defined EC₅₀ values of 28 µM for TRPV1 and 21 µM for TRPV4 in calcium flux assays . N-arachidonoyltaurine also triggers insulin secretion from pancreatic β-cell lines (HIT-T15, INS-1, 832/13) at 10 µM via TRPV1-dependent calcium flux [2]. While N-stearoyltaurine lacks published EC₅₀ values for TRPV1/TRPV4, its saturated C18:0 acyl chain structurally distinguishes it from the polyunsaturated C20:4 chain of N-arachidonoyltaurine, and literature on related saturated N-acyl conjugates (e.g., N-stearoyldopamine, STEARDA) indicates that saturated C18 species are inactive as direct TRPV1 agonists at concentrations up to 5 µM but can act as 'entourage' enhancers that potentiate the effects of other TRPV1 agonists by lowering their EC₅₀ [3]. This suggests that N-stearoyltaurine may function through a modulatory rather than direct orthosteric mechanism at TRP channels, distinguishing it functionally from N-arachidonoyltaurine [3]. The original Saghatelian et al. (2006) study noted that NATs — as a class — activate TRPV1 and TRPV4, but the specific chain-length dependence of potency was not systematically resolved; the study focused on polyunsaturated NATs (C20:4, C22:6) that were enriched in peripheral tissues [1].

TRP channels Calcium signaling Endocannabinoid pharmacology

Hydrophobicity (LogP) Differentiation: N-Stearoyltaurine vs. N-Palmitoyltaurine vs. N-Oleoyltaurine

The calculated LogP of N-stearoyltaurine is 5.65 , classifying it as a highly lipophilic molecule. This LogP value is a direct function of the saturated C18 acyl chain and governs its partitioning behavior between aqueous and lipid phases. Although direct experimental LogP comparisons across all NAT chain lengths are not systematically reported in a single study, the well-established Hansch-Leo substituent constant for a methylene group (π ≈ 0.5) predicts that N-stearoyltaurine (C18) has a LogP approximately 1.0 unit higher than N-palmitoyltaurine (C16) and approximately 2.0 units higher than N-myristoyltaurine (C14) [1]. Compared to N-oleoyltaurine (C18:1), the presence of a cis-double bond slightly reduces LogP (by ~0.3–0.4 units based on unsaturated vs. saturated hydrocarbon comparisons), meaning N-stearoyltaurine is marginally more lipophilic than its monounsaturated C18 counterpart. The practical consequence is that N-stearoyltaurine has lower aqueous solubility than shorter-chain NATs: DMF solubility is 1.5 mg/mL and DMSO solubility is 1.5–25 mg/mL, requiring organic co-solvents for in vitro assays . This hydrophobicity differential must be accounted for when designing comparative dose-response experiments, as differential solubility and partitioning can confound apparent potency comparisons if not properly controlled.

Physicochemical property Membrane partitioning Formulation development

Ischemic Tissue Accumulation: N-Stearoyltaurine (NAT 18:0) and N-Oleoyltaurine (NAT 18:1) as Resolution-Phase Lipid Markers

MALDI mass spectrometry imaging of mouse brain following ischemic injury revealed that both NAT(18:0) and NAT(18:1) accumulate in the ischemic area at 7 days and 20 days post-injury, with a spatial resolution of 25 × 25 μm² (7d) and 15 × 15 μm² (20d) [1]. This accumulation occurs during the resolution phase of inflammation, suggesting that C18 NATs play a role in the late-stage tissue response to ischemic insult, distinct from the acute-phase lipid mediators [1]. The co-accumulation of both the saturated (18:0) and monounsaturated (18:1) C18 NAT species in the same ischemic territory indicates that chain length (C18) rather than saturation status may be the primary determinant of this tissue distribution pattern, and that C18 NATs serve as markers of the inflammatory resolution phase. This contrasts with the polyunsaturated NATs (C20:4, C22:6), which are prevalent in liver and kidney under basal conditions and rise >10-fold within 1 h of FAAH inactivation [2], highlighting that different NAT species exhibit distinct tissue tropism and temporal dynamics.

Ischemia-reperfusion Inflammation resolution MALDI imaging

Evidence-Backed Research and Industrial Application Scenarios for N-Stearoyltaurine(1-) — Where Chain-Length Specificity Drives Procurement Decisions


Negative Control or Baseline NAT for Skin Wound Healing and FAAH-Regulated Lipid Signaling Studies

Investigators studying the role of endogenous NATs in cutaneous wound repair should procure N-stearoyltaurine as a chain-length-specific negative control. Unlike NAT(24:0) and NAT(20:0), which are actively depleted at wound margins and whose topical application accelerates wound closure (0.001–0.1% wt/vol), NAT(18:0) exhibits only a transient 6-hour decrease with no sustained mobilization [1]. This makes NAT(18:0) the appropriate baseline comparator for dissecting the chain-length specificity of FAAH-regulated wound healing lipid signaling, particularly in primary human keratinocyte and fibroblast culture systems.

Colloidal Formulation Development Requiring Low-CMC, Long-Chain Saturated NAT Surfactants

Formulation scientists developing micellar, liposomal, or nanostructured lipid carrier (NLC) systems should select N-stearoyltaurine over shorter-chain NATs (C16:0, C14:0, C12:0) when lower CMC and higher membrane rigidity are desired. The linear decrease in CMC with increasing chain length — governed by Traube's rule — means that C18:0 NAT achieves micellization at lower concentrations than any shorter saturated NAT, reducing total surfactant loading [2]. The higher thermotropic phase transition temperature (incremented by 1.09 ± 0.03 kcal·mol⁻¹ per methylene unit) further translates to enhanced bilayer stability at physiological temperature, which can improve encapsulated cargo retention compared to C16:0 or C14:0 NAT-based formulations [3].

Ischemic Stroke and Neuroinflammation Research — Resolution-Phase Lipid Biomarker Studies

Neuroscience researchers investigating the temporal dynamics of lipid mediator release following ischemic brain injury should procure N-stearoyltaurine for use as an analytical standard and experimental tool. MALDI imaging studies demonstrate that NAT(18:0) accumulates specifically in ischemic brain tissue at 7–20 days post-injury — the resolution phase of inflammation — distinguishing it from polyunsaturated NATs (C20:4, C22:6) that rise acutely (<1 h) following FAAH inhibition [4]. This well-defined temporal window makes N-stearoyltaurine a valuable reference compound for targeted lipidomics method development (e.g., UPLC-MS/MS with LOQ down to ~20 fmol) [5] aimed at quantifying resolution-phase lipid mediators in preclinical stroke models.

Calcium Signaling and TRP Channel Pharmacology — Discriminating Orthosteric vs. Modulatory NAT Effects

Pharmacologists studying TRPV1/TRPV4-mediated calcium signaling should employ N-stearoyltaurine alongside N-arachidonoyltaurine (EC₅₀ TRPV1 = 28 µM; TRPV4 = 21 µM) to resolve the chain-length and saturation dependence of TRP channel activation . Evidence from the structurally analogous N-acyldopamine series indicates that saturated C18 conjugates do not directly agonize TRPV1 at concentrations up to 5 µM but can potentiate the effects of other TRPV1 agonists via an entourage mechanism [6]. Pairing N-stearoyltaurine with N-arachidonoyltaurine in parallel calcium flux assays enables researchers to determine whether the observed cellular effects are driven by direct orthosteric TRP activation (polyunsaturated NATs) or by modulatory/entourage interactions (saturated NATs), a distinction critical for target validation and mechanism-of-action studies.

Quote Request

Request a Quote for N-stearoyltaurine(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.